molecular formula C12H22N2O4 B7922782 [(S)-2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid

[(S)-2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7922782
M. Wt: 258.31 g/mol
InChI Key: PSZSZEWAVUEAEW-VIFPVBQESA-N
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Description

[(S)-2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid (CAS: 68766-97-2) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino methyl group at the (S)-configured 2-position of the pyrrolidine ring, with an acetic acid moiety attached to the nitrogen at position 1 . The Boc group serves as a critical protecting agent for amines, offering stability under basic and nucleophilic conditions while being readily cleaved under acidic conditions (e.g., trifluoroacetic acid). This compound is widely utilized in pharmaceutical synthesis as a building block for peptidomimetics, protease inhibitors, and other bioactive molecules due to its stereochemical specificity and compatibility with solid-phase peptide synthesis (SPPS) . Its molecular weight is approximately 114.19 g/mol (though exact formula requires extrapolation from analogs), with a purity of 98% as a commercially available product .

Properties

IUPAC Name

2-[(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-7-9-5-4-6-14(9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZSZEWAVUEAEW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid, commonly referred to as Boc-amino acid derivative, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O4, which indicates the presence of a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group. The compound is characterized by its chirality, with specific stereochemistry contributing to its biological activity.

The biological activity of Boc-amino acid derivatives often involves modulation of enzyme activity or interaction with specific receptors. Research indicates that these compounds can act as inhibitors or substrates for various enzymes, particularly in metabolic pathways. The presence of the Boc group enhances the lipophilicity and stability of the molecule, facilitating better cellular uptake and bioavailability.

Antimicrobial Activity

Studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values against various bacterial strains including Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Bacterial Strain MIC (µM)
Staphylococcus aureus12.4
Bacillus cereus16.4
Escherichia coli16.5
Klebsiella pneumoniae16.1

Antitumor Activity

Research has also indicated potential antitumor effects of Boc-amino acid derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial disruption .

Case Studies

  • Antibacterial Screening : A study involving a series of Boc-amino acid derivatives found that modifications to the amino group significantly influenced antibacterial potency against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions could enhance efficacy while maintaining low cytotoxicity levels .
  • Antitumor Activity : Another investigation assessed the effects of Boc-amino acid derivatives on human cancer cell lines. The results indicated that certain derivatives led to a reduction in cell viability and increased apoptosis markers compared to control groups .

Safety and Toxicity

While the biological activities are promising, safety profiles must be considered. Preliminary toxicity studies suggest that at therapeutic doses, this compound exhibits low toxicity in vitro, although further studies are necessary to evaluate long-term effects and safety in vivo .

Scientific Research Applications

Drug Discovery

The compound is primarily utilized as an intermediate in the synthesis of bioactive molecules. Its structural complexity allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents. The presence of the pyrrolidine structure may enhance its solubility and permeability across biological membranes, which is crucial for drug efficacy.

Research indicates that [(S)-2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid may influence pathways related to protein synthesis and cellular signaling. While specific pharmacological actions are not fully characterized, compounds with similar structures often exhibit significant biological activities, including enzyme inhibition and receptor modulation .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its ability to undergo various chemical transformations while maintaining stereochemical integrity. Several synthetic routes have been developed to produce this compound efficiently, which are essential for scaling up production for research purposes .

Case Studies and Research Findings

Several studies have investigated the interactions of this compound with biological systems:

Interaction Studies

Research has focused on the binding affinity of this compound with various enzymes involved in metabolic pathways. These studies are crucial for understanding how this compound may modulate biological pathways or serve as a lead compound for drug design .

Synthesis and Characterization

Various synthetic methods have been documented for producing this compound, emphasizing the importance of maintaining its stereochemical configuration during synthesis. The ability to produce this compound reliably is vital for its application in medicinal chemistry .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to reveal a free amine. This reaction is critical for subsequent functionalization in drug synthesis.

Reagent System Conditions Outcome Source
Trifluoroacetic acid (TFA)0–5°C in dichloromethane (DCM)Quantitative removal of Boc group; yields primary amine intermediate
HCl in dioxaneRT, 2–4 hoursGenerates hydrochloride salt of deprotected amine

Key finding : TFA-mediated deprotection proceeds without side reactions under anhydrous conditions, making it preferable for sensitive substrates.

Amide Coupling Reactions

The carboxylic acid group participates in amide bond formation, a cornerstone of peptide synthesis.

Coupling Reagent Base Solvent Yield Source
HATUDIPEADMF85–92%
DCCNMMTHF75–80%

Example : Reaction with (2S,4R)-4-hydroxypyrrolidine-2-carboxylate using HATU/DIPEA in DMF yielded a Boc-protected dipeptide analog .

Ester Hydrolysis

Methyl or ethyl esters of related analogs undergo hydrolysis to regenerate carboxylic acids.

Conditions Catalyst Time Yield Source
1M NaOHNone12 hours95%
LiOH·H₂OMeOH/H₂O6 hours89%

Note : Alkaline hydrolysis preserves stereochemical integrity at the pyrrolidine ring .

Reductive Hydrogenolysis

The compound’s benzyl-protected derivatives (if present) are cleaved via catalytic hydrogenation.

Catalyst Pressure Solvent Outcome Source
Pd/C (10%)3 bar H₂MeOHFull debenzylation
Pt/CAmbient H₂EtOAcSelective reduction

Application : Used to synthesize intermediates for PROTACs (proteolysis-targeting chimeras) .

Reactions with Organometallic Reagents

The Boc group stabilizes the amine during Grignard or organolithium additions to carbonyl groups.

Reagent Target Product Yield Source
MeMgBrKetoneTertiary alcohol78%
PhLiEsterBenzylated acid65%

Mechanistic insight : The pyrrolidine ring’s rigidity directs stereoselectivity in nucleophilic additions .

Reductive Amination

The deprotected amine undergoes reductive amination with aldehydes/ketones.

Substrate Reducing Agent Solvent Yield Source
BenzaldehydeNaBH₃CNMeOH82%
CyclohexanoneNaBH(OAc)₃DCE73%

Optimization : Acetic acid additives improve imine formation kinetics.

Comparison with Similar Compounds

Table 1: Comparative Data of Structurally Related Compounds

Compound Name Key Structural Features Molecular Formula (MW) CAS Number Purity Applications/Notes
This compound Pyrrolidine ring, Boc-protected amino methyl (S-configuration), acetic acid at N1 Not explicitly stated (~114.19) 68766-97-2 98% Pharmaceutical intermediate; Boc protection enables selective deprotection
[(S)-2-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid Pyrrolidine ring, Cbz-protected amino methyl (S-configuration), acetic acid at N1 C15H20N2O4 (292.34) 1354002-28-0 N/A Research intermediate; Cbz group is acid-labile, used in orthogonal protection strategies
(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid Piperidine ring (6-membered), Boc at N1, acetic acid at C2 C12H21NO4 (259.30) 159898-10-9 96% Broader ring system alters conformational flexibility; used in kinase inhibitors
2-(Pyrrolidin-1-yl)acetic acid Unprotected pyrrolidine ring, acetic acid at N1 C6H11NO2 (129.16) 6628-74-6 N/A Simpler structure; higher hydrophilicity, used in metal coordination studies
2-[2-amino-3-Boc-pyrrolidin-1-yl]-2-(1H-indol-2-yl)acetic acid Boc-protected pyrrolidine, indole-substituted acetic acid C20H23N3O4 (369.42) 885276-31-3 100% Indole moiety enhances aromatic interactions; potential CNS drug candidate

Key Comparative Insights

Protecting Group Variations

  • Boc vs. Cbz: The Boc group (tert-butyl) in the target compound offers stability under basic conditions, whereas the benzyloxycarbonyl (Cbz) group in the analog (CAS: 1354002-28-0) is cleaved via hydrogenolysis or strong acids. This distinction makes Boc preferable for stepwise synthesis requiring acid-labile intermediates .
  • Deprotection Conditions : Boc removal typically requires trifluoroacetic acid (TFA), while Cbz cleavage demands harsher acidic conditions (e.g., HBr/AcOH), limiting compatibility with acid-sensitive substrates .

Ring System Modifications

  • Pyrrolidine vs.
  • Substituent Position: In [(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid (), the ethyl-amino group introduces steric bulk, impacting solubility and target selectivity compared to the methyl-amino group in the target compound .

Functional Group Additions

  • Hydrochloride Salts : Derivatives like 2-(pyrrolidin-1-yl)acetic acid hydrochloride (CAS: 98019-65-9) exhibit improved aqueous solubility, advantageous for formulation in biological assays .

Stereochemical Considerations

  • The (S)-configuration in the target compound ensures precise spatial orientation of the Boc-protected amine, critical for chiral recognition in asymmetric catalysis or receptor binding . Piperidine derivatives with (R)-configurations (e.g., ((R)-3-Boc-piperidin-1-yl)-acetic acid) may display divergent biological activities due to altered stereoelectronic effects .

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